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Compound of Interest

Compound Name: Ethylhexyl triazone

Cat. No.: B056116 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Ethylhexyl triazone, marketed as Uvinul T 150, is a highly effective oil-soluble UVB filter. Its

large molecular structure contributes to its high photostability and strong affinity for skin keratin,

making it a popular ingredient in modern sunscreen formulations. This document provides a

detailed overview of its synthesis, focusing on the most common industrial methods,

experimental protocols, and quantitative data.

Synthesis Pathways
The industrial synthesis of Ethylhexyl triazone primarily follows two main routes. The most

prominently documented method involves a two-step process starting from melamine and p-

chlorobenzoic acid. An alternative pathway utilizes cyanuric chloride and 2-ethylhexyl p-

aminobenzoate.

Pathway 1: Melamine and p-Chlorobenzoic Acid Route
This pathway involves two key reactions: a trisubstitution reaction to form a triazine

intermediate, followed by an esterification to yield the final product.

Step 1: Synthesis of 2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine (H₃TATAB) Melamine

undergoes a trisubstitution reaction with p-chlorobenzoic acid in the presence of a catalyst

and a solvent mixture. The intermediate, H₃TATAB, precipitates and is isolated.[1][2][3]
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Step 2: Esterification to Ethylhexyl Triazone The H₃TATAB intermediate is then esterified

with 2-ethylhexanol (isooctyl alcohol) in the presence of an acid catalyst to produce the

crude Ethylhexyl triazone. The crude product is then purified through crystallization.[1]

Pathway 2: Cyanuric Chloride Route
This method involves the direct reaction of cyanuric chloride with 2-ethylhexyl p-

aminobenzoate.[4][5][6][7] This reaction is typically carried out in a solvent such as xylene at

elevated temperatures.[4][5][6]

Quantitative Data
The following table summarizes the quantitative data for the melamine and p-chlorobenzoic

acid synthesis pathway, as reported in patent literature.[1][2]
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Experimental Protocols
The following is a detailed experimental protocol for the synthesis of Ethylhexyl triazone via

the melamine and p-chlorobenzoic acid route, based on publicly available patent

documentation.[1][2]

Step 1: Synthesis of 2,4,6-tris[(p-
carboxyphenyl)amino]-1,3,5-triazine (H₃TATAB)

Apparatus: A 2000 mL four-necked flask equipped with a mechanical stirrer, thermometer,

dropping funnel, and reflux condenser.

Reagents:

Melamine: 63.10 g (0.50 mol)

Acetone: 300 mL

Water: 300 g

Sodium Carbonate: 90.10 g (0.85 mol)

p-Chlorobenzoic Acid: 246.60 g (1.58 mol)

Acetone: 300 mL (for dissolving p-chlorobenzoic acid)

Procedure:

1. To the four-necked flask, add melamine, 300 mL of acetone, water, and sodium carbonate.

Stir the mixture at room temperature.

2. Dissolve the p-chlorobenzoic acid in 300 mL of acetone and add it to the dropping funnel.

3. Slowly add the p-chlorobenzoic acid solution to the reaction flask at room temperature.

The temperature of the reaction mixture will gradually increase to reflux (approximately

100-105 °C).
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4. After the addition is complete, maintain the reaction at reflux for 5 hours. Monitor the

reaction progress by HPLC to ensure the residual amount of melamine is less than 0.05%.

5. After the reaction is complete, add 500 g of water to dilute the mixture.

6. Cool the mixture to 5 °C to precipitate the product.

7. Filter the precipitate by suction filtration and wash the filter cake with water until the filtrate

is neutral.

8. Dry the solid to obtain 2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine (H₃TATAB). The

expected yield is approximately 96.84%.[2]

Step 2: Synthesis of Ethylhexyl Triazone
Apparatus: A 2000 mL four-necked flask equipped with a mechanical stirrer, thermometer,

Dean-Stark trap, and reflux condenser.

Reagents:

H₃TATAB (from Step 1): 235.54 g (0.48 mol)

Isooctyl Alcohol (2-Ethylhexanol): 250.00 g (1.92 mol)

Toluene (or a mixture of recovered dimethylbenzene and isooctyl alcohol): 300 mL

Sodium Pyrosulfate: 30 g

Procedure:

1. To the four-necked flask, add the H₃TATAB, isooctyl alcohol, toluene (or recovered solvent

mixture), and sodium pyrosulfate.

2. Heat the mixture to reflux (approximately 140-145 °C) and collect the water generated

during the reaction using the Dean-Stark trap.

3. Continue the reaction until the H₃TATAB is completely consumed (monitor by a suitable

method, e.g., TLC or HPLC).
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4. Cool the reaction mixture to 90 °C.

5. Perform an alkaline wash followed by a water wash.

6. Separate the organic phase and remove the toluene and excess isooctyl alcohol by

vacuum distillation to obtain the crude Ethylhexyl triazone.

7. The crude product is then purified by crystallization. A common method involves dissolving

the crude product in a hot solvent mixture (e.g., methanol/cyclohexane) and then cooling

to induce crystallization.[1]

8. Filter the crystals and dry them to obtain the final Ethylhexyl triazone product. The

expected two-step total yield is around 90.93%.[1]
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Caption: Synthesis of Ethylhexyl triazone from Melamine.

Experimental Workflow for the Synthesis of H₃TATAB
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Caption: Workflow for H₃TATAB Synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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